molecular formula C27H27N5S2 B11493099 4-[5-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine

4-[5-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11493099
M. Wt: 485.7 g/mol
InChI Key: HBTRWDMOCYDTIE-UHFFFAOYSA-N
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Description

4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE is a complex organic compound that features a unique combination of adamantane, thiazole, triazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by the introduction of the adamantane group. The triazole ring is then synthesized and linked to the thiazole-adamantane intermediate. Finally, the pyridine ring is incorporated to complete the structure. Reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines .

Scientific Research Applications

4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole and triazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE stands out due to its combination of multiple functional groups, which confer unique chemical and biological properties. The presence of the adamantane group enhances its stability and lipophilicity, while the thiazole and triazole rings provide versatile sites for chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C27H27N5S2

Molecular Weight

485.7 g/mol

IUPAC Name

2-(1-adamantyl)-4-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole

InChI

InChI=1S/C27H27N5S2/c1-2-4-23(5-3-1)32-24(21-6-8-28-9-7-21)30-31-26(32)34-17-22-16-33-25(29-22)27-13-18-10-19(14-27)12-20(11-18)15-27/h1-9,16,18-20H,10-15,17H2

InChI Key

HBTRWDMOCYDTIE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NN=C(N5C6=CC=CC=C6)C7=CC=NC=C7

Origin of Product

United States

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